Structural & Physicochemical Differentiation: Molecular Weight Reduction vs. Amcinonide
21-Desacetyl Amcinonide is distinguished from its parent compound, Amcinonide, by the loss of an acetyl group (CH3CO) at the C21 position. This deacetylation results in a quantifiable reduction in molecular weight of 42.03 g/mol. This specific mass shift is critical for analytical method development (e.g., LC-MS/MS), allowing for unambiguous identification of the metabolite in biological matrices or impurity profiling. The parent drug Amcinonide (CAS 51022-69-6) has a molecular weight of 502.57 g/mol [1], while 21-Desacetyl Amcinonide has a molecular weight of 460.54 g/mol [2]. The 21-acetate moiety in Amcinonide is a key structural feature that contributes to its lipophilicity and potency, making its absence in this compound a primary differentiator for research applications [1].
| Evidence Dimension | Molecular Weight (Molar Mass) |
|---|---|
| Target Compound Data | 460.54 g/mol |
| Comparator Or Baseline | Amcinonide: 502.57 g/mol |
| Quantified Difference | Decrease of 42.03 g/mol (8.4% reduction) |
| Conditions | Calculated from standard atomic weights; structural confirmation via InChI Key comparison. |
Why This Matters
This specific mass difference is essential for procurement of the correct analytical reference standard; using Amcinonide instead of 21-Desacetyl Amcinonide will lead to incorrect identification and quantification in mass spectrometry-based assays.
- [1] Human Metabolome Database (HMDB). Amcinonide (HMDB0014433). View Source
- [2] NCATS Inxight Drugs. 21-DESACETYL AMCINONIDE. Accessed 2026. View Source
